N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide
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Overview
Description
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, a cyano group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-cyanopyridine, followed by the introduction of the methanesulfonamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-cyanopyridine: A precursor in the synthesis of N-(6-chloro-2-cyanopyridin-3-yl)-n-methylmethanesulfonamide.
N-methylmethanesulfonamide: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H8ClN3O2S |
---|---|
Molecular Weight |
245.69 g/mol |
IUPAC Name |
N-(6-chloro-2-cyanopyridin-3-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H8ClN3O2S/c1-12(15(2,13)14)7-3-4-8(9)11-6(7)5-10/h3-4H,1-2H3 |
InChI Key |
ROWRNMZCNMXZHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N=C(C=C1)Cl)C#N)S(=O)(=O)C |
Origin of Product |
United States |
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